molecular formula C11H11NO2 B8354731 3-Acetoxy-2-phenylpropanenitrile

3-Acetoxy-2-phenylpropanenitrile

Cat. No. B8354731
M. Wt: 189.21 g/mol
InChI Key: XBLHDEPXSNZHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07622504B2

Procedure details

A sample of this 2-phenyl-3-hydroxypropanenitrile (127 mg, 0.863 mmol) and acetic anhydride (106 μL, 1.1 mmol) in acetonitrile (250 μL) was treated with sulfuric acid (˜0.5 μL). After 25 min at ambient temperature, work-up as described above in Example 5 gave 160 mg (98%) product as a colorless oil.
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
106 μL
Type
reactant
Reaction Step One
Quantity
0.5 μL
Type
reactant
Reaction Step One
Quantity
250 μL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:10][OH:11])[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13].S(=O)(=O)(O)O>C(#N)C>[C:12]([O:11][CH2:10][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]#[N:9])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
127 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#N)CO
Name
Quantity
106 μL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.5 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 μL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C(C)(=O)OCC(C#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.